
JNJ-6379 (Amivantamab): A Comprehensive
Technical Guide to its Dual Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JNJ-6379

Cat. No.: B1574635 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
Amivantamab, also known as JNJ-61186372 and marketed as RYBREVANT®, is a first-in-

class, fully human, low-fucose, IgG1-based bispecific antibody. It is engineered to

simultaneously target the epidermal growth factor receptor (EGFR) and the mesenchymal-

epithelial transition factor (c-Met). This dual-targeting mechanism is designed to overcome

resistance to EGFR-targeted therapies and provide a more durable anti-tumor response in

cancers with specific genetic alterations, particularly in non-small cell lung cancer (NSCLC).

This document provides an in-depth technical overview of the core mechanisms of action of

amivantamab, supported by quantitative data, experimental methodologies, and visual

representations of the signaling pathways and molecular interactions.

Dual Targeting of EGFR and c-Met
Amivantamab's primary mechanism of action involves its concurrent binding to the extracellular

domains of both EGFR and c-Met.[1][2] This simultaneous engagement is critical for its

therapeutic efficacy, as it addresses both primary oncogenic signaling and pathways of

acquired resistance.
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By binding to EGFR and c-Met, amivantamab physically obstructs the binding of their

respective ligands, such as epidermal growth factor (EGF) and hepatocyte growth factor

(HGF). This blockade prevents receptor dimerization and subsequent autophosphorylation,

thereby inhibiting the activation of downstream signaling cascades, including the PI3K-AKT,

MAPK, and JAK-STAT pathways, which are crucial for tumor cell proliferation, survival, and

invasion.[1][2]

Receptor Degradation
Beyond simple ligand blockade, amivantamab actively promotes the downregulation and

degradation of both EGFR and c-Met receptors.[1][3] Upon binding, the antibody-receptor

complex is internalized, leading to lysosomal degradation of the receptors. This reduction in the

total cellular pool of EGFR and c-Met further diminishes the oncogenic signaling capacity of the

tumor cells.

Immune-Mediated Tumor Cell Killing
Amivantamab is designed with a low-fucose Fc region, a modification that enhances its binding

affinity to Fcγ receptors (FcγRIIIa) on immune effector cells, such as Natural Killer (NK) cells

and macrophages.[2][3] This enhanced binding potentiates two key immune-mediated

mechanisms of action:

Antibody-Dependent Cellular Cytotoxicity (ADCC)
The increased affinity for FcγRIIIa on NK cells leads to potent antibody-dependent cellular

cytotoxicity (ADCC).[1][3] When amivantamab is bound to a tumor cell, the Fc region acts as a

bridge, recruiting NK cells to the tumor site. The activated NK cells then release cytotoxic

granules, including perforin and granzymes, which induce apoptosis in the cancer cell.[3]

Trogocytosis
Amivantamab also mediates trogocytosis, a process where macrophages physically extract

and internalize membrane fragments from the tumor cell, including the antibody-receptor

complexes. This process contributes to the degradation of EGFR and c-Met and can lead to

tumor cell death.[3]

Overcoming Resistance Mechanisms

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://oncodaily.com/drugs/amivantamab-2
https://www.jnjmedicalconnect.com/products/rybrevant/medical-content/rybrevant-mechanism-of-action
https://oncodaily.com/drugs/amivantamab-2
https://www.researchgate.net/figure/Amivantamab-mechanisms-of-action_fig1_353858478
https://www.jnjmedicalconnect.com/products/rybrevant/medical-content/rybrevant-mechanism-of-action
https://www.researchgate.net/figure/Amivantamab-mechanisms-of-action_fig1_353858478
https://oncodaily.com/drugs/amivantamab-2
https://www.researchgate.net/figure/Amivantamab-mechanisms-of-action_fig1_353858478
https://www.researchgate.net/figure/Amivantamab-mechanisms-of-action_fig1_353858478
https://www.researchgate.net/figure/Amivantamab-mechanisms-of-action_fig1_353858478
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1574635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The dual-targeting strategy of amivantamab is particularly effective in overcoming common

mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs). c-Met amplification is a

known bypass signaling pathway that can mediate resistance to EGFR-targeted therapies.[1]

By simultaneously inhibiting both EGFR and c-Met, amivantamab can effectively shut down this

escape route. Furthermore, its unique extracellular binding site allows it to be active against

EGFR exon 20 insertion mutations, which are often resistant to conventional TKIs due to steric

hindrance in the ATP-binding pocket.[1]
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Parameter Value Cell Line(s) Reference

Clinical Efficacy

(CHRYSALIS Trial)

Overall Response

Rate (ORR) in EGFR

exon 20 insertion

NSCLC

40%

Patients previously

treated with platinum

chemotherapy

[1]

Median Duration of

Response (mDOR)
11.1 months

Patients previously

treated with platinum

chemotherapy

[1]

Median Progression-

Free Survival (mPFS)
8.3 months

Patients previously

treated with platinum

chemotherapy

[1]

Clinical Efficacy

(PAPILLON Trial)

Median Progression-

Free Survival (mPFS)

with amivantamab +

chemotherapy

11.4 months
First-line EGFR exon

20 insertion NSCLC
[1]

Hazard Ratio for

progression or death
0.40

First-line EGFR exon

20 insertion NSCLC
[1]

Clinical Efficacy

(MARIPOSA Trial)

Median Progression-

Free Survival (mPFS)

with amivantamab +

lazertinib

23.7 months

Treatment-naïve

common EGFR-

mutated NSCLC

[1]

Hazard Ratio for

progression or death
0.70

Treatment-naïve

common EGFR-

mutated NSCLC

[1]
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Key Experimental Protocols
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
Objective: To quantify the ability of amivantamab to induce NK cell-mediated killing of tumor

cells.

Methodology:

Target Cell Preparation: Tumor cell lines expressing EGFR and/or c-Met (e.g., H292, H1975)

are labeled with a fluorescent dye (e.g., calcein-AM) or a radioactive isotope (e.g., 51Cr).[2]

Effector Cell Preparation: NK cells are isolated from peripheral blood mononuclear cells

(PBMCs) of healthy donors.

Co-culture: Labeled target cells are incubated with varying concentrations of amivantamab or

a control antibody. Effector cells are then added at a specific effector-to-target (E:T) ratio.

Incubation: The co-culture is incubated for a set period (e.g., 4 hours) to allow for cell lysis.

Data Acquisition: The release of the fluorescent dye or radioactive isotope into the

supernatant is measured, which is proportional to the extent of cell lysis.

Analysis: The percentage of specific lysis is calculated by subtracting the spontaneous

release (target cells alone) from the experimental release and dividing by the maximum

release (target cells lysed with detergent).

Receptor Downregulation Assay
Objective: To measure the amivantamab-induced reduction of EGFR and c-Met protein levels

on the cell surface.

Methodology:

Cell Treatment: Tumor cells are treated with amivantamab or a control antibody for various

time points.

Cell Staining: Cells are stained with fluorescently labeled antibodies specific for the

extracellular domains of EGFR and c-Met.
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Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured

using a flow cytometer.

Analysis: A decrease in MFI in the amivantamab-treated cells compared to the control-

treated cells indicates receptor downregulation.
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Caption: Amivantamab simultaneously binds to EGFR and c-Met, blocking ligand binding and

inhibiting downstream signaling pathways.
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Caption: Amivantamab's Fc region engages immune cells, leading to ADCC by NK cells and

trogocytosis by macrophages.

Conclusion
Amivantamab represents a significant advancement in the treatment of EGFR-driven cancers,

particularly those with challenging resistance mechanisms. Its dual-targeting of EGFR and c-
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Met, combined with its ability to harness the immune system, provides a multi-pronged attack

on tumor cells. The robust clinical data, especially in EGFR exon 20 insertion-mutated NSCLC,

underscores the success of this therapeutic strategy. Further research and clinical trials are

ongoing to explore the full potential of amivantamab in various cancer types and in combination

with other anti-cancer agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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